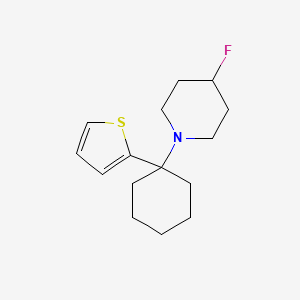

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

Description

Properties

IUPAC Name |

4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYUGSDGTUVEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10244074 | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99486-47-2 | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves several steps:

Cyclohexylation: The initial step involves the cyclohexylation of a thiophene derivative.

Piperidine Addition: Finally, the piperidine ring is added to the cyclohexyl-thiophene intermediate.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine undergoes various chemical reactions:

Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In analytical chemistry, 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine serves as a reference compound for studying similar structures. Its unique properties allow researchers to explore various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Biology

The compound is primarily studied for its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. It acts as an NMDA receptor antagonist, blocking glutamate from binding to the receptor, which may lead to dissociative anesthetic effects similar to those observed with ketamine .

Research has shown that derivatives of this compound exhibit significant biological activity, with affinities ranging from nanomolar to micromolar levels in competitive binding assays for NMDA receptors. This suggests potential utility in neurological studies and therapies aimed at treating conditions such as depression and chronic pain .

Medicine

Ongoing research is exploring the potential of this compound as an anesthetic or analgesic due to its structural similarity to established anesthetics like ketamine. Studies have evaluated its efficacy as a radiotracer for in vivo studies of NMDA receptors, demonstrating good uptake in rat brains after intravenous injection .

Case Studies and Research Findings

- Radiotracer Development : A study synthesized various thienylcyclohexyl piperidine derivatives for use as radiotracers targeting NMDA receptors. The compounds demonstrated promising uptake in brain regions rich in these receptors during preliminary PET experiments in animal models. The specific uptake improved marginally over time, indicating potential for further development in neuroimaging applications .

- Pharmacological Studies : In pharmacological evaluations, derivatives of this compound have shown significant effects on neurotransmitter systems, providing insights into their mechanisms of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. It acts as an NMDA receptor antagonist, blocking the excitatory neurotransmitter glutamate from binding to the receptor, leading to dissociative anesthetic effects.

Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The following table summarizes key structural analogs of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, their molecular features, and pharmacological properties:

Key Findings :

- TCP exhibits dual binding to NMDA receptors (Site 1) and dopamine reuptake carriers (Site 2), with a therapeutic index 1.83× higher than PCP .

- TCPY , a pyrrolidine analog, shows reduced potency and safety margins compared to TCP, highlighting the importance of the piperidine ring .

- Fluorinated analogs like 3-fluoromethyl-TCP demonstrate enhanced NMDA receptor binding, suggesting fluorine substitution improves target engagement .

Pharmacological and Toxicological Profiles

- Ataxia and Lethality: In mouse rotarod tests, TCP was 2.15× more potent than PCP in inducing ataxia, with a therapeutic index (LD50/ED50) of 1.83, indicating a wider safety margin. In contrast, precursors like 1-piperidinocyclohexanecarbonitrile (PCC) showed lower safety margins .

- Neurotransmitter Interactions : Fluorine substitution may decouple NMDA receptor effects from dopamine reuptake inhibition, as seen in TCP’s Site 1 (NMDA-coupled) and Site 2 (dopamine-associated) binding .

Biological Activity

Overview

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, also known as a synthetic compound with the molecular formula C15H22FNS, has garnered attention for its potential biological activities, particularly as an NMDA receptor antagonist. This compound is structurally related to dissociative anesthetics such as ketamine and phencyclidine (PCP), but features a unique thiophene ring in place of a phenyl group, which may influence its pharmacological properties .

The primary mechanism of action for this compound involves its antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor. By blocking the receptor, it inhibits the excitatory neurotransmitter glutamate from binding, leading to dissociative anesthetic effects similar to those observed with ketamine. This mechanism positions the compound as a candidate for further research in anesthetic and analgesic applications .

Biological Activity and Research Findings

Research into the biological activity of this compound has revealed several key findings:

- NMDA Receptor Antagonism : The compound exhibits significant antagonistic activity at NMDA receptors, which is crucial for its potential use in pain management and anesthesia.

- Comparative Studies : In comparative studies with other piperidine derivatives, this compound demonstrated a unique binding profile that suggests altered efficacy and potency compared to traditional NMDA antagonists like ketamine and PCP .

- Potential Therapeutic Applications : Ongoing research is exploring its utility in treating conditions such as depression and neuropathic pain due to its NMDA antagonism. The compound's structural similarity to known antidepressants may also indicate potential efficacy in mood disorders .

Case Studies

Several case studies have highlighted the implications of this compound in clinical settings:

- Anesthetic Use : A study involving animal models showed that this compound could induce anesthesia comparable to that of ketamine, with fewer side effects related to cardiovascular stability .

- Pain Management : Another case study focused on neuropathic pain models indicated that the compound could significantly reduce pain responses, suggesting its potential as an analgesic agent .

Data Table: Comparative Biological Activity

| Compound Name | NMDA Receptor Affinity | Analgesic Properties | Anesthetic Properties |

|---|---|---|---|

| This compound | High | Moderate | Comparable to Ketamine |

| Ketamine | Very High | High | High |

| Phencyclidine (PCP) | High | Low | High |

| Tenocyclidine (TCP) | Moderate | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step alkylation and fluorination reactions. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution using fluorinated reagents in dichloromethane under basic conditions (e.g., NaOH) . Optimization may include adjusting solvent polarity (e.g., switching to THF for better solubility), controlling temperature to minimize side reactions, or using catalysts like p-toluenesulfonic acid to enhance reaction efficiency, as seen in one-step syntheses of related piperidine compounds .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Analytical techniques such as ¹H/¹³C NMR (to confirm substituent positions and cyclohexyl-thienyl linkage) and high-resolution mass spectrometry (HRMS) are critical for structural validation. Purity assessment (>95%) is typically achieved via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients . For fluorine-specific analysis, ¹⁹F NMR can verify fluorination efficiency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Safety data from analogous fluorinated piperidines indicate risks of acute toxicity (H300-H313 codes) via inhalation or dermal exposure. Labs should use fume hoods, nitrile gloves, and closed systems for synthesis. Storage requires inert atmospheres (N₂) at -20°C to prevent degradation. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How does the 2-thienyl substituent influence the compound’s pharmacological activity compared to phenyl or pyridyl analogs?

- Methodological Answer : The thiophene ring enhances electron-richness and π-π stacking potential, which may improve binding to CNS targets like sigma receptors. Comparative studies involve synthesizing analogs (e.g., replacing thienyl with pyridyl) and evaluating affinity via radioligand binding assays . For example, fluorinated piperidines with aryl substituents show varied activity in antipsychotic models . Computational docking (e.g., AutoDock Vina) can predict interactions with receptor active sites .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or crystallinity differences. Researchers should standardize testing using biorelevant media (e.g., PBS at pH 7.4) and characterize polymorphs via X-ray diffraction (XRD) . Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring can identify degradation pathways (e.g., hydrolysis of the piperidine ring) .

Q. How can membrane separation technologies improve purification of this compound from reaction mixtures?

- Methodological Answer : Post-synthesis, nanofiltration membranes (e.g., polyamide-based) with 200-300 Da MWCO effectively separate the target compound (MW ~295 g/mol) from smaller byproducts. Process optimization involves tuning transmembrane pressure (1-5 bar) and solvent selection (e.g., ethyl acetate for better flux). Continuous-flow systems reduce solvent use by 30-50% compared to batch methods .

Q. What computational models predict the compound’s pharmacokinetic properties, and how do they align with in vivo data?

- Methodological Answer : SwissADME or ADMETLab 2.0 predict moderate blood-brain barrier penetration (logBB > 0.3) and CYP450 inhibition risks. Validation involves PAMPA-BBB assays and hepatic microsome stability tests. For example, fluorinated piperidines often show longer half-lives (t₁/₂ > 2h) in rodent models due to reduced CYP2D6 metabolism .

Methodological Considerations for Experimental Design

- Controlled Variables : Temperature (±1°C), solvent batch consistency, and catalyst loading (±2 mol%) to ensure reproducibility .

- Negative Controls : Use non-fluorinated analogs to isolate the fluorine’s electronic effects in SAR studies .

- Theoretical Frameworks : Link hypotheses to receptor theory (e.g., dopamine D₂ antagonism) or QSAR models to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.